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R. ruber mycolic acid -

R. ruber mycolic acid

Catalog Number: EVT-1591790
CAS Number:
Molecular Formula: C46H92O3
Molecular Weight: 693.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R. ruber mycolic acid is a forty-six membered mycolic acid consisting of 3-hydroxydotriacontanoic acid having a tetradecyl group at the 2-position. It is a mycolic acid and a 3-hydroxy fatty acid.
Overview

Rhodococcus ruber mycolic acid is a significant component of the cell wall of Rhodococcus ruber, a Gram-positive bacterium known for its versatile metabolic capabilities. Mycolic acids are long-chain fatty acids that play a crucial role in the structural integrity and functionality of the bacterial cell envelope. They contribute to the unique characteristics of Rhodococcus species, including their hydrophobicity and ability to degrade complex organic compounds.

Source

Rhodococcus ruber is found in various environments, including soil, water, and sewage sludge. It has been isolated from contaminated sites and is recognized for its potential in bioremediation and biotechnological applications. The mycolic acids derived from Rhodococcus ruber have been extensively studied for their structural properties and biological functions.

Classification

Mycolic acids are classified as long-chain fatty acids, typically ranging from 30 to 54 carbon atoms in length in Rhodococcus species. They are categorized into two main types based on their structure: short mycolic acids (22–38 carbons) found in Corynebacterium species and long mycolic acids (60–90 carbons) present in Mycobacteria. In Rhodococcus ruber, the predominant mycolic acids are medium-sized, contributing to its distinctive cell wall architecture and functionality .

Synthesis Analysis

Methods

The biosynthesis of mycolic acids in Rhodococcus ruber involves complex metabolic pathways that utilize various precursors derived from fatty acid metabolism. Key steps include:

  1. Fatty Acid Synthesis: The initial synthesis of fatty acids occurs via the fatty acid synthase complex, which catalyzes the elongation of acetyl-CoA units.
  2. Modification: The resulting fatty acids undergo modifications such as desaturation and cyclization to form mycolic acids.
  3. Incorporation into Cell Wall: Mycolic acids are then incorporated into the cell wall structure, where they contribute to the formation of a protective barrier .

Technical Details

The synthesis process can be influenced by environmental factors such as nutrient availability and stress conditions, which may alter the expression of genes involved in mycolic acid biosynthesis.

Molecular Structure Analysis

Structure

Mycolic acids from Rhodococcus ruber are characterized by their long hydrocarbon chains with functional groups that include hydroxyls and double bonds. These structural features contribute to their amphipathic nature, allowing them to interact with both hydrophilic and hydrophobic substances.

Data

Analytical techniques such as gas chromatography-mass spectrometry have been employed to characterize the molecular structure of mycolic acids, revealing distinct profiles based on chain length and saturation levels .

Chemical Reactions Analysis

Reactions

Mycolic acids participate in various biochemical reactions within the bacterial cell:

  1. Esterification: Mycolic acids can form esters with glycerol, contributing to the formation of complex lipids in the cell membrane.
  2. Oxidation: They can undergo oxidation reactions that modify their functional groups, affecting their biological activity and interactions with other molecules.

Technical Details

The reactions involving mycolic acids are often catalyzed by specific enzymes that facilitate the modification of their structures under varying physiological conditions .

Mechanism of Action

Process

The mechanism of action of mycolic acids is closely related to their role in maintaining cell wall integrity and mediating interactions with environmental substrates:

  1. Barrier Function: Mycolic acids form a hydrophobic barrier that protects against harmful agents such as antibiotics and detergents.
  2. Biofilm Formation: They contribute to biofilm development by enhancing adhesion to surfaces, which is crucial for survival in hostile environments .

Data

Physical and Chemical Properties Analysis

Physical Properties

Mycolic acids exhibit unique physical properties due to their long-chain structure:

  • Hydrophobicity: Their hydrophobic nature allows them to interact favorably with lipid membranes.
  • Melting Point: The melting points of mycolic acids vary depending on chain length and saturation; longer chains generally exhibit higher melting points.

Chemical Properties

  • Reactivity: Mycolic acids can engage in various chemical reactions due to functional groups present on their structure.
  • Solubility: They are soluble in organic solvents but exhibit limited solubility in water due to their hydrophobic characteristics .
Applications

Scientific Uses

Rhodococcus ruber mycolic acid has several applications in scientific research and biotechnology:

  1. Bioremediation: Its ability to degrade complex organic pollutants makes it valuable for environmental cleanup efforts.
  2. Pharmaceutical Development: Mycolic acid derivatives are being explored for their potential use in drug formulation due to their unique properties .
  3. Biomarker Identification: The specific profiles of mycolic acids can serve as biomarkers for identifying Rhodococcus species in environmental samples.
Biosynthesis Pathways of R. ruber Mycolic Acid

Genetic and Enzymatic Machinery Underlying Mycolic Acid Synthesis in Rhodococcus ruber

Rhodococcus ruber synthesizes mycolic acids—α-alkyl, β-hydroxy long-chain fatty acids—through a coordinated multi-enzyme process. The genetic locus includes kasA (β-ketoacyl-ACP synthase), fas (fatty acid synthase), and pks13 (polyketide synthase). KasA elongates the merochain via Claisen condensation, while pks13 catalyzes the final condensation between the α-branch (C₂₆–C₃₆) and meromycolic chain (C₃₄–C₄₈) to form the mycolic acid skeleton [1] [10]. The acyl carrier protein (AcpM) shuttles intermediates between enzymatic complexes, with 4'-phosphopantetheinyl transferase activating AcpM for substrate binding [3] [10].

Trehalose dimycolates are generated via mycolyltransferases (e.g., Ag85 complex), which transfer mycolates to trehalose, forming cell-wall-anchored glycolipids [1] [8]. The substrate specificity of these enzymes ensures species-appropriate chain lengths; R. ruber mycolic acids (C₃₄–C₄₈) are shorter than those of mycobacteria (C₆₀–C₉₀) due to constrained elongation cycles [5] [7].

Table 1: Key Enzymes in R. ruber Mycolic Acid Biosynthesis

Gene/ProteinFunctionLocalizationSubstrate Specificity
kasAβ-ketoacyl-ACP synthase; chain elongationCytosolC₃₀–C₅₀ meromycolates
pks13Condensation of α-branch and meromycolateCytosolCarboxylated acyl-CoA + meromycolyl-AMP
fas-IDe novo synthesis of C₁₆–C₂₆ precursorsCytosolAcetyl-CoA/malonyl-CoA
Ag85Mycolyltransferase; TMM/TDM synthesisCell envelopeTrehalose + mycolate
AcpMAcyl carrier for meromycolate intermediatesCytosolAcyl-ACP thioesters

Comparative Analysis of FAS-I and FAS-II Pathways in Actinobacteria

Actinobacteria utilize two fatty acid synthase systems for mycolic acid production: FAS-I (multifunctional type I enzyme) and FAS-II (dissociated type II system). R. ruber employs both pathways: FAS-I generates C₂₀–C₂₆ precursors, while FAS-II elongates them to meromycolates (up to C₄₈) [3] [9]. This hybrid strategy contrasts with:

  • Corynebacterium spp.: Solely FAS-I, producing shorter corynomycolates (C₂₂–C₃₆) [3].
  • Mycobacterium tuberculosis: Dominant FAS-II, synthesizing ultra-long meromycolates (C₆₀–C₉₀) with oxygen modifications (methoxy, keto) [1] [6].
  • Streptomyces spp.: FAS-II exclusive for phospholipids; no mycolates [3].

The FAS-II dehydratases (HadAB/HadBC) in R. ruber introduce cis double bonds during elongation, yielding minimally modified meromycolates. Unlike mycobacteria, R. ruber lacks genes for cyclopropanation or oxygenation, explaining its simpler mycolate profile [3] [9].

Table 2: Mycolic Acid Synthesis Systems Across Actinobacteria

OrganismFAS-I RoleFAS-II RoleMycolate LengthModifications
Rhodococcus ruberC₂₀–C₂₆ precursorsMeromycolate elongation (C₃₄–C₄₈)Medium (34–48C)Desaturation only
Mycobacterium tuberculosisC₂₄–C₂₆ precursorsMajor elongation (C₆₀–C₉₀)Long (60–90C)Cyclopropane, keto, methoxy
Corynebacterium glutamicumFull synthesis (C₂₂–C₃₆)AbsentShort (22–36C)None
Streptomyces coelicolorAbsentPhospholipid synthesisN/AN/A

Regulatory Mechanisms of Mycolic Acid Production Under Stress Conditions

Mycolic acid biosynthesis in R. ruber dynamically responds to environmental stressors:

  • Nutrient deprivation: Under nitrogen/carbon limitation, the stringent response downregulates FAS-II genes (hadABC, kasA) via Rel-mediated (p)ppGpp signaling, conserving energy. This reduces mycolate production by 40–60% [5] [6].
  • Hydrocarbon exposure: R. ruber upregulates kasA and mycolyltransferases when grown on alkanes (e.g., hexadecane), increasing trehalose dimycolate (TDM) synthesis. TDMs act as biosurfactants, emulsifying hydrocarbons for uptake [8] [9].
  • Hypoxia: Oxygen limitation suppresses desaturases, shifting mycolate composition toward saturated chains. This maintains membrane fluidity without compromising hydrophobicity [5].

The co-expression of hadABC with ribosomal protein genes links mycolate synthesis to translational capacity. During starvation, this operon is repressed, synchronizing cell-wall remodeling with growth arrest [6].

Table 3: Stress-Induced Regulation of Mycolic Acid Pathways in R. ruber

Stress ConditionRegulatory MechanismKey Genes AffectedMetabolic Outcome
Nitrogen starvation(p)ppGpp-mediated stringent responsehadABC, kasA50% reduction in mycolate chain elongation
Hydrocarbon exposureSubstrate-induced kasA overexpressionkasA, ag85Increased TDM production for emulsification
HypoxiaSuppression of desaturasesdesA1, hadBHigher saturation index (40% increase)
Oxidative stressRedox-sensitive transcription factorsacpM, fasEnhanced mycolate export to reinforce cell wall

Properties

Product Name

R. ruber mycolic acid

IUPAC Name

3-hydroxy-2-tetradecyldotriacontanoic acid

Molecular Formula

C46H92O3

Molecular Weight

693.2 g/mol

InChI

InChI=1S/C46H92O3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45(47)44(46(48)49)42-40-38-36-34-32-16-14-12-10-8-6-4-2/h44-45,47H,3-43H2,1-2H3,(H,48,49)

InChI Key

DKXQWQBYCTXRSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O

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